5-(4-Chloro-1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Description
“5-(4-Chloro-1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiadiazole ring, and an amine group . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiadiazole is a type of organic compound that contains a five-membered ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring and a thiadiazole ring. The pyrazole ring would have a chlorine atom and an ethyl group attached to it. The thiadiazole ring would be attached to the pyrazole ring and would have an amine group attached to it .
Future Directions
The future directions for research on “5-(4-Chloro-1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, it could be of interest in the development of new therapeutic agents .
properties
IUPAC Name |
5-(4-chloro-1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5S/c1-2-13-3-4(8)5(12-13)6-10-11-7(9)14-6/h3H,2H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSFDUINTNRWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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